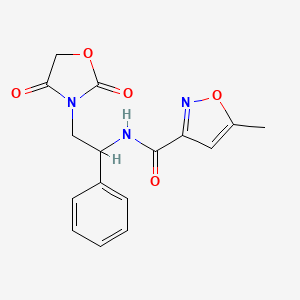

N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-5-甲基异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylisoxazole-3-carboxamide, also known as Compound A, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been synthesized using different methods and has shown promising results in scientific research studies.

科学研究应用

抗菌和抗真菌活性

已对噻唑烷-2,4-二酮甲酰胺和氨基酸衍生物的新合成和抗菌活性进行了研究,显示出对革兰氏阴性菌的弱至中度抗菌活性以及抗真菌活性。虽然没有直接针对 N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-5-甲基异恶唑-3-甲酰胺,但这些发现表明科学研究中对探索相关化合物的生物活性潜力有更广泛的兴趣 (Alhameed 等人,2019 年)。

合成和化学性质

研究还集中在各种异恶唑和吡唑衍生物的合成和化学性质上,表明 N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)-5-甲基异恶唑-3-甲酰胺 在药物化学和有机合成中具有化学通用性和潜在用途。例如,3-甲基异恶唑-5-甲酰胺的一锅合成及其潜在应用表明在开发具有潜在生物活性的新化学实体方面进行积极研究 (Martins 等人,2002 年)。

有机合成中的催化

在有机合成领域,N-(4,6-二甲基嘧啶-2-基)-5-苯基异恶唑-3-甲酰胺被用作配体,以获得双金属含硼多相催化剂。这些催化剂在水性介质中进行铃木反应时具有很高的活性,证明了该化合物在促进合成含呋喃和噻吩环的杂双芳基的有效方法开发中的作用 (Bumagin 等人,2019 年)。

作用机制

Target of Action

The compound, also known as N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylisoxazole-3-carboxamide, is a derivative of 1,3-oxazolidin-2-one . The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds and is of particular interest for the creation of new antibacterial drugs with low resistance potential .

Mode of Action

For example, some oxazolidinone derivatives have been shown to inhibit protein synthesis in bacteria by binding to the bacterial 23S ribosomal RNA of the 50S subunit . This prevents the formation of a functional 70S initiation complex that is indispensable for the bacterial translation process .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential antibacterial properties. It could interfere with the protein synthesis pathway in bacteria, leading to the inhibition of bacterial growth . .

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial growth, given its potential antibacterial properties . This could lead to the effective treatment of bacterial infections with low potential for developing resistance.

属性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-10-7-12(18-24-10)15(21)17-13(11-5-3-2-4-6-11)8-19-14(20)9-23-16(19)22/h2-7,13H,8-9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWQDIXXYIKRND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-methylisoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2448081.png)

![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2448085.png)

![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2448090.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2448091.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide](/img/structure/B2448096.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448097.png)

![Ethyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-fluoroacetate](/img/structure/B2448100.png)